3'-Fluoro-2-iodo-4'-methylbenzophenone
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Overview
Description
3’-Fluoro-2-iodo-4’-methylbenzophenone is an organic compound with the molecular formula C14H10FIO It is a derivative of benzophenone, characterized by the presence of fluorine, iodine, and methyl substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-iodo-4’-methylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzene and 2-iodobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as aluminum chloride or iron(III) chloride.
Reaction Mechanism: The reaction proceeds through an electrophilic aromatic substitution mechanism, where the benzoyl chloride reacts with the fluoromethylbenzene in the presence of the catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-2-iodo-4’-methylbenzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2-iodo-4’-methylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated or iodinated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3’-Fluoro-2-iodo-4’-methylbenzophenone finds applications in various scientific research fields, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Material Science: It is used in the design and synthesis of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-iodo-4’-methylbenzophenone involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3’-Fluoro-4-iodo-4’-methylbenzophenone: Similar in structure but with different substitution patterns.
2-Fluoro-4’-iodo-4’-methylbenzophenone: Another isomer with variations in the position of substituents.
4-Fluoro-2-iodo-4’-methylbenzophenone: Differing in the position of the fluorine atom.
Uniqueness
3’-Fluoro-2-iodo-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMBEXCFRQVRSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238518 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-27-4 |
Source
|
Record name | (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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